molecular formula C19H23NO2 B6992210 N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-(furan-2-yl)-2-(2-methylphenyl)ethanamine

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-(furan-2-yl)-2-(2-methylphenyl)ethanamine

Cat. No.: B6992210
M. Wt: 297.4 g/mol
InChI Key: FNZGWDKCLASMFV-UHFFFAOYSA-N
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Description

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-(furan-2-yl)-2-(2-methylphenyl)ethanamine is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-(furan-2-yl)-2-(2-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15-6-2-3-8-17(15)12-18(19-9-5-11-22-19)20-13-16-7-4-10-21-14-16/h2-3,5-9,11,18,20H,4,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZGWDKCLASMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C2=CC=CO2)NCC3=CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-(furan-2-yl)-2-(2-methylphenyl)ethanamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyran Ring: Starting from a suitable precursor, the pyran ring can be formed through cyclization reactions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through reductive amination or other amine-forming reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-(furan-2-yl)-2-(2-methylphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-(furan-2-yl)-2-(2-methylphenyl)ethanamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-(furan-2-yl)-2-phenylethanamine
  • N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-(furan-2-yl)-2-(4-methylphenyl)ethanamine

Uniqueness

N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-(furan-2-yl)-2-(2-methylphenyl)ethanamine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

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